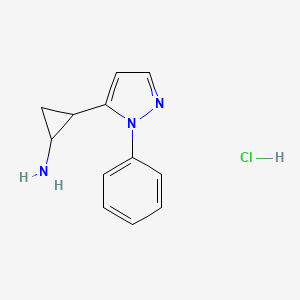

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride

Overview

Description

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopropane ring attached to an amine group and a phenyl-substituted pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrazole.

Cyclopropanation: The cyclopropane ring is formed by reacting the pyrazole derivative with a suitable cyclopropanating agent, such as diazomethane.

Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed

Biological Activity

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety linked to a phenyl-pyrazole structure. Its molecular formula is with a molecular weight of approximately 223.68 g/mol. The presence of the pyrazole ring is significant as it is known for conferring various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth. The specific activity of this compound against various bacterial strains has been documented, suggesting potential applications in treating infections.

- Anticancer Properties : Pyrazole derivatives are frequently investigated for their anticancer potential. Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : It could influence key signaling pathways such as MAPK or PI3K/Akt, which are critical in cancer progression and microbial resistance.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

Table 1: Summary of Biological Activities from Related Studies

Properties

IUPAC Name |

2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;/h1-7,10-11H,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZOSYZQGPFBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.